2-(3,5-Difluoropyridin-2-yl)-2,2-difluoroethan-1-ol is a chemical compound with the molecular formula and a molecular weight of approximately 195.117 g/mol. This compound features a difluoropyridine moiety, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry and agrochemicals. The structure includes a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions, as well as a difluoroethanol group.
The chemical reactivity of 2-(3,5-difluoropyridin-2-yl)-2,2-difluoroethan-1-ol can be attributed to the presence of functional groups that can undergo various reactions:
Synthesis of 2-(3,5-difluoropyridin-2-yl)-2,2-difluoroethan-1-ol can be achieved through several methods:
The unique structure of 2-(3,5-difluoropyridin-2-yl)-2,2-difluoroethan-1-ol lends itself to various applications:
Investigations into the interactions of 2-(3,5-difluoropyridin-2-yl)-2,2-difluoroethan-1-ol with biological systems are crucial for understanding its potential therapeutic effects. Studies may include:
Several compounds share structural characteristics with 2-(3,5-difluoropyridin-2-yl)-2,2-difluoroethan-1-ol. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Fluoropyridine | Single fluorine on pyridine | Simpler structure; lacks difluoroethyl group |
| 4-(Trifluoromethyl)pyridine | Trifluoromethyl group on pyridine | More electronegative; different reactivity profile |
| 3,5-Difluorobenzyl alcohol | Benzene ring with two fluorines | Lacks nitrogen; alters solubility and reactivity |
| 4-Difluoromethylphenol | Difluoromethyl group on phenol | Different functional group; affects biological activity |
The presence of both difluoro and pyridine functionalities in 2-(3,5-difluoropyridin-2-yl)-2,2-difluoroethan-1-ol sets it apart from these similar compounds by enhancing its lipophilicity and potentially influencing its binding interactions in biological systems.